Conformational Equilibrium of the Spiroepoxide Core: Axial vs. Equatorial Epoxide Energy Partitioning
Hrenar et al. (2017) performed principal component analysis of MD trajectories on 1-oxaspiro[2.5]octane and its methyl-substituted derivatives and found that across all compounds, two chair conformers predominate at room temperature, with the conformer bearing the epoxide oxygen in a pseudo-axial position being less strained [1]. This finding establishes a conformational preference baseline for the 1-oxaspiro[2.5]octane scaffold that is not transferable to regioisomers such as 5-oxaspiro[2.5]octane-8-carboxylic acid, where the oxirane oxygen is part of a six-membered tetrahydropyran ring, fundamentally altering the ring-flip energy barrier [2].
| Evidence Dimension | Conformational preference (axial vs. equatorial epoxide oxygen strain energy) |
|---|---|
| Target Compound Data | Two predominant chair conformers; pseudo-axial epoxide oxygen conformer is less strained (1-oxaspiro[2.5]octane core) |
| Comparator Or Baseline | 5-Oxaspiro[2.5]octane-8-carboxylic acid (oxirane integrated into a tetrahydropyran ring; chair-flip behavior differs due to ring oxygen position) |
| Quantified Difference | Not directly quantified in a single study; qualitative difference in conformational landscape between 1-oxaspiro and 5-oxaspiro scaffolds is structurally determined. |
| Conditions | Molecular dynamics simulations in explicit solvent; DFT optimization (PBE0/def2-TZVP level) |
Why This Matters
The conformational preference of the epoxide oxygen directly governs the stereochemical outcome of nucleophilic ring-opening reactions; selecting a regioisomer with a different conformational equilibrium would compromise stereochemical predictability in downstream synthetic steps.
- [1] Hrenar, T.; Primožič, I.; Fijan, D.; Majerić Elenkov, M. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Phys. Chem. Chem. Phys. 2017, 19, 31706–31713. View Source
- [2] Kuujia. 5-Oxaspiro[2.5]octane-8-carboxylic acid (CAS 1314399-47-7). https://www.kuujia.com/cas-1314399-47-7.html (accessed 2026-05-11). View Source
